molecular formula C10H7ClN2O4 B12887911 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione CAS No. 35581-03-4

1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B12887911
CAS No.: 35581-03-4
M. Wt: 254.62 g/mol
InChI Key: QSKTXKNNHJPBFA-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 2-chloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chloro-4-nitroaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include:

    Solvent: Common solvents include acetic acid or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 1-(2-Amino-4-chlorophenyl)pyrrolidine-2,5-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-nitrophenyl)pyrrolidine-2-one: Similar structure but lacks the second carbonyl group.

    1-(2-Chloro-4-nitrophenyl)pyrrolidine: Lacks the carbonyl groups entirely.

    1-(2-Chloro-4-nitrophenyl)pyrrole: Contains a five-membered ring but with different electronic properties.

Uniqueness

1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the nitro and chloro substituents on the phenyl ring, combined with the pyrrolidine-2,5-dione scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

35581-03-4

Molecular Formula

C10H7ClN2O4

Molecular Weight

254.62 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7ClN2O4/c11-7-5-6(13(16)17)1-2-8(7)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2

InChI Key

QSKTXKNNHJPBFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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